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Compound of Interest

2-(2-Phenyl-1,3-thiazol-4-yl)acetic
Compound Name: d
aci

Cat. No.: B096325

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen
atoms that has become a cornerstone in medicinal chemistry.[1][2] When substituted with a
phenyl group at the 2-position, the resulting 2-phenyl-1,3-thiazole scaffold exhibits a
remarkable breadth of biological activities, establishing it as a "privileged structure” in drug
discovery. This versatility stems from the unique electronic properties of the thiazole ring and
the diverse chemical space that can be explored through substitution on both the thiazole and
phenyl moieties.[1] Derivatives of this core structure have been extensively investigated and
have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and
neuroprotective agents.[3][4] Clinically approved drugs, such as the antifungal agents
isavuconazole and fosravuconazole, contain a phenylthiazole structure, validating its
therapeutic potential.[5] This guide provides a detailed exploration of the synthesis,
multifaceted biological significance, and therapeutic promise of 2-phenyl-1,3-thiazole
derivatives, offering insights into their mechanisms of action and structure-activity relationships
(SAR).

Core Synthesis Strategies: Building the 2-Phenyl-
1,3-Thiazole Scaffold

The construction of the 2-phenyl-1,3-thiazole core is most commonly achieved through the
Hantzsch thiazole synthesis. This robust and versatile method remains a foundational strategy
for preparing a wide array of thiazole derivatives.[6] The aldehyde functional group on the 2-
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phenyl-1,3-thiazole scaffold serves as a versatile starting point for creating a diverse library of
derivatives through various chemical transformations.[6]

Key Experimental Protocol: Hantzsch Thiazole
Synthesis

The Hantzsch synthesis involves the condensation of an a-halocarbonyl compound with a
thioamide. For the synthesis of 2-phenylthiazoles, thiobenzamide is a common starting
material.[6]

Objective: To synthesize a 2-phenyl-4-substituted-1,3-thiazole derivative.

Materials:

Thiobenzamide

Substituted a-bromoketone (e.g., 2-bromoacetophenone)

Ethanol (or other suitable solvent)

Sodium bicarbonate (for neutralization, if needed)
Step-by-Step Methodology:

» Reaction Setup: Dissolve thiobenzamide (1 equivalent) in ethanol in a round-bottom flask
equipped with a reflux condenser.

o Addition of Reactant: Add the desired a-bromoketone (1 equivalent) to the solution.

o Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress
can be monitored by Thin-Layer Chromatography (TLC).[7]

o Work-up: After completion, cool the reaction mixture to room temperature. If the solution is
acidic, neutralize it with a saturated solution of sodium bicarbonate.

« |solation: The product often precipitates out of the solution upon cooling or neutralization.
Collect the solid product by vacuum filtration.
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 Purification: Wash the crude product with cold ethanol or water to remove impurities. Further
purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol,

methanol).

o Characterization: Confirm the structure of the synthesized compound using spectroscopic
methods such as 'H NMR, 3C NMR, and Mass Spectrometry.[7][8]

This fundamental reaction allows for extensive diversification. By varying the thiobenzamide
and the a-halocarbonyl compound, researchers can introduce a wide range of substituents
onto both the phenyl and thiazole rings to probe structure-activity relationships.
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Hantzsch Thiazole Synthesis Workflow
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Caption: Workflow of the Hantzsch synthesis for 2-phenyl-1,3-thiazole derivatives.

Anticancer Activity: Targeting Key Oncogenic
Pathways
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2-Phenyl-1,3-thiazole derivatives have emerged as a promising class of anticancer agents,
demonstrating cytotoxicity against a range of human cancer cell lines.[9][10] Their mechanism
of action is often multifaceted, involving the inhibition of critical signaling pathways that drive
tumor growth, proliferation, and survival.[11]

Mechanism of Action: Multi-Targeted Inhibition

The anticancer effects of these derivatives are attributed to their ability to interact with several
key oncogenic targets:

» Kinase Inhibition: Many derivatives act as inhibitors of crucial protein kinases. For instance,
certain compounds show potent inhibitory effects against Vascular Endothelial Growth Factor
Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[12][13] Others have been identified
as dual inhibitors of EGFR and HER2 kinases or as potent inhibitors of the Akt signaling
pathway, which is central to cell survival and proliferation.[11][14]

« Induction of Apoptosis: A primary mechanism for their cytotoxic effect is the induction of
programmed cell death (apoptosis).[15][16] Studies have shown that promising derivatives
can trigger apoptosis through mitochondrial depolarization, DNA fragmentation, and the
activation of caspases.[15]

o Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing
cancer cells from dividing. For example, some derivatives cause cell cycle arrest at the G1
phase, reducing the population of cells entering the synthesis (S) and mitosis (G2/M)
phases.[12]
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Anticancer Mechanism of 2-Phenyl-1,3-Thiazole Derivatives
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Caption: Inhibition of key oncogenic pathways by 2-phenyl-1,3-thiazole derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable guidance for optimizing the anticancer potency of this
scaffold.

» Substitutions on the phenyl ring at the 2-position of the thiazole are critical. For example,
introducing a methoxy group at the 4-position of the phenyl ring improved activity against
Caco-2 colorectal cancer cells, while a 2-methoxy group maintained high activity against HT-
29 and T47D cell lines.[9]

o A 3-fluoro substituent on the phenyl ring also resulted in good cytotoxic activity across
multiple cell lines.[9]
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e The nature of the group at the 4-position of the thiazole ring significantly influences activity.

Carboxamide moieties at this position have been shown to be effective.[9]

e For Akt inhibitors, a cyano substituent on a phenyl ring at the 4-position of the thiazole

scaffold was found to significantly enhance anticancer activity.[14]

. _ icitv of Lead |

Cancer Cell

Compound ID Substitution Li ICso0 (HM) Reference
ine
N-(4-(4-
chlorophenyl)-3-
) P _ Y Sa0s-2
Compound 4i (p-tolylthiazol- 0.190 [10]
(Osteosarcoma)
2(3H)-
ylidene)aniline
2-[2-((4-(4-
cyanophenoxy)p
henyl)methylene) )
Compound 6 ) C6 (Glioma) 3.83 [14]
hydrazinyl]-4-(4-
cyanophenyl)thia
zole
4-nitrophenyl SKNMC
Compound 4c¢ o 10.8 [16]
substitution (Neuroblastoma)
MCF-7 (Breast
Compound 4 N/A 5.73 [12]
Cancer)
MCF-7 (Breast
Compound 4c¢ N/A 2.57 [13]

Cancer)

Antimicrobial and Antifungal Potential

The 2-phenyl-1,3-thiazole scaffold is a potent pharmacophore for developing new antimicrobial

agents to combat drug-resistant pathogens.[2][17] Derivatives have demonstrated significant

activity against a wide range of Gram-positive and Gram-negative bacteria, as well as

pathogenic fungi.[3][18]
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Mechanism of Action: Targeting Fungal Ergosterol
Synthesis

A key target for the antifungal activity of these compounds is the enzyme lanosterol 14a-
demethylase (CYP51).[5][19] This enzyme is crucial for the biosynthesis of ergosterol, an
essential component of the fungal cell membrane.

Binding to CYP51: The 2-phenyl-1,3-thiazole derivative binds to the active site of the CYP51
enzyme.

« Inhibition of Ergosterol Pathway: This binding event inhibits the demethylation of lanosterol, a
critical step in the ergosterol synthesis pathway.

e Membrane Disruption: The depletion of ergosterol and the accumulation of toxic sterol
intermediates disrupt the integrity and function of the fungal cell membrane.

» Fungistatic/Fungicidal Effect: This disruption ultimately leads to the inhibition of fungal growth
(fungistatic) or cell death (fungicidal).

Antibacterial Activity and Structure-Activity
Relationships

In the antibacterial realm, these derivatives can inhibit bacterial growth through various
mechanisms, including the inhibition of sortase A, an enzyme critical for bacterial virulence and
biofilm formation.[20][21]

e SAR for Antifungal Activity: The antifungal potency can be tuned by substitutions. For
instance, introducing hydrophobic substituents, such as an n-pentyl group, at the 4-position
of the phenyl ring can enhance activity by occupying a hydrophobic cavity in the target
enzyme.[5]

o SAR for Antibacterial Activity: The position of substituents on the thiazole ring is crucial. A 4-
hydroxyphenyl group at the 2-position of the 1,3-thiazole ring showed better activity against
S. aureus and E. coli than when it was placed at the 4-position.[17] The presence of a
hydrazone linkage at the C2 position of the thiazole has also been shown to improve
antifungal potency.[7]
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. . Antimicrobial and Antif | Efficacy

Target
Compound ID < . Activity Metric  Value (pg/mL) Reference
Organism
S. aureus, E.
Compound 12 ] ) MIC 125-150 [17]
coli, A. niger
C. albicans
Compound 7a MIC 7.81 [7]
ATCC 10231
C. albicans
Compound 7e MIC 3.9 [7]
ATCC 10231
Compound 10c S. sclerotiorum ECso 4.90 [22]
Compound 10c B. cinerea ECso 7.57 [22]
Compound 3e Candida strains MIC 7.81 [23]

Applications in Neurodegenerative Diseases

Emerging research highlights the potential of 1,3-thiazole derivatives, including the 2-phenyl
substituted class, in the treatment of neurodegenerative diseases like Alzheimer's and
Parkinson's.[4][24] Their neuroprotective effects are often linked to their ability to modulate
multiple targets involved in disease pathology.[25]

Multi-Targeted Neuroprotection

The therapeutic potential in neurodegeneration stems from the ability of these compounds to:

 Inhibit Cholinesterases: Many derivatives act as potent inhibitors of acetylcholinesterase
(AChE) and butyrylcholinesterase (BChE).[25][26] The inhibition of these enzymes increases
the levels of the neurotransmitter acetylcholine in the brain, which is a primary strategy for
symptomatic relief in Alzheimer's disease.[27]

« Inhibit AB and Tau Aggregation: Some thiazole-based compounds can inhibit the aggregation
of amyloid-beta (AB) peptides and tau proteins, which are the pathological hallmarks of
Alzheimer's disease.[25]
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e Modulate Other Key Enzymes: Thiazole derivatives have also shown inhibitory effects
against other targets implicated in neurodegeneration, such as monoamine oxidases (MAO-
A and MAO-B) and glycogen synthase kinase-3[ (GSK-3[3).[25][28]

Structure-Activity Relationship in Neuroprotection

e Amine-containing thiazoles, such as N-(2,3-dimethyl phenyl)thiazol-2-amine, have
demonstrated significant inhibitory effects against cholinesterases.[25]

» Hybrid molecules that combine the phenyl-thiazole scaffold with other pharmacophores, like
tacrine, can create multi-target agents that inhibit both cholinesterase activity and A3
aggregation.[25]

» For cholinesterase inhibition, 1,3-thiazole-piperazine derivatives have proven to be highly
effective and selective acetylcholinesterase inhibitors.[26]

Future Perspectives and Conclusion

The 2-phenyl-1,3-thiazole scaffold is a remarkably versatile and enduringly relevant core in
modern drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological
activities, from killing cancer cells and pathogenic microbes to protecting neurons. The
synthetic tractability of the scaffold, primarily through the Hantzsch synthesis, allows for
extensive structural modifications, enabling chemists to fine-tune pharmacological properties
and explore structure-activity relationships in great detalil.

Future research should focus on leveraging the multi-target capabilities of this scaffold to
design novel therapeutics for complex diseases like cancer and Alzheimer's. The development
of derivatives with enhanced selectivity and improved pharmacokinetic profiles will be crucial
for translating the preclinical promise of these compounds into clinical success. As our
understanding of disease biology deepens, the 2-phenyl-1,3-thiazole scaffold will undoubtedly
continue to serve as a valuable blueprint for the design of next-generation therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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